molecular formula C24H21ClN4O4 B1663745 Vatalanib succinate CAS No. 212142-18-2

Vatalanib succinate

Numéro de catalogue B1663745
Numéro CAS: 212142-18-2
Poids moléculaire: 464.9 g/mol
Clé InChI: LLDWLPRYLVPDTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vatalanib succinate is a potent VEGFR, PDGFR-β, c-Kit, c-Fms, and aromatase inhibitor . It is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy .


Synthesis Analysis

A series of novel substituted 1,2,3-benzotriazines based on the structures of this compound (PTK787) and vandetanib (ZD6474) were designed and synthesized . The antiproliferative effects of these compounds were tested on microvascular endothelial cells (MVECs) using the MTT assay .


Molecular Structure Analysis

The molecular formula of this compound is C24H21ClN4O4 . The exact mass is 464.13 and the molecular weight is 464.910 .


Chemical Reactions Analysis

This compound is a potent VEGFR inhibitor with IC50 values of 37 nM and 77 nM for VEGFR-2 and -1, respectively . It inhibits proliferation, migration, and survival of HUVECs in vitro and inhibits growth, vascularization, and metastasis of tumors expressing VEGFR in mouse models .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to light orange powder to crystal . .

Applications De Recherche Scientifique

Traitement du cancer du pancréas

Le Vatalanib succinate a été utilisé dans le traitement de l'adénocarcinome pancréatique avancé ou métastatique . Lors d'un essai de phase II, les patients ayant échoué au traitement de première intention à base de gemcitabine ont été traités par Vatalanib. Le traitement a entraîné un taux de survie à 6 mois favorable par rapport aux contrôles historiques .

Inhibition des récepteurs du facteur de croissance endothélial vasculaire (VEGFR)

Le Vatalanib est un inhibiteur de la tyrosine kinase à cibles multiples qui inhibe les VEGFR-1, -2 et -3 . Il présente une forte affinité de liaison aux récepteurs pour ces récepteurs, avec des valeurs de CI50 d'environ 77 nM, 37 nM et 640 nM, respectivement .

Inhibition des récepteurs du facteur de croissance dérivé des plaquettes (PDGFR)

Le Vatalanib inhibe également le PDGFR à des concentrations submicromolaires . Cette inhibition peut être bénéfique dans le traitement des maladies où le PDGFR joue un rôle significatif.

Inhibition de la prolifération cellulaire

Le this compound inhibe la prolifération des cellules endothéliales de la veine ombilicale humaine (HUVEC) in vitro . Cette propriété peut être utile dans le traitement des maladies caractérisées par une prolifération cellulaire anormale.

Inhibition de la migration cellulaire

Le this compound inhibe également la migration des HUVEC . Cela peut être bénéfique pour empêcher la propagation des cellules cancéreuses, qui implique souvent la migration cellulaire.

Inhibition de la croissance et de la vascularisation tumorale

Le this compound inhibe la croissance et la vascularisation des tumeurs exprimant le VEGFR chez des modèles murins . Cela suggère son utilisation potentielle dans la thérapie anti-angiogénique, qui vise à empêcher la formation de nouveaux vaisseaux sanguins dont les tumeurs ont besoin pour croître.

Inhibition des métastases tumorales

En plus d'inhiber la croissance et la vascularisation tumorale, le this compound inhibe également les métastases des tumeurs exprimant le VEGFR chez des modèles murins . Cette propriété peut être cruciale dans le traitement du cancer, car les métastases sont un facteur important de mortalité par cancer.

Inhibition de la survie cellulaire

Le this compound inhibe la survie des HUVEC . Cette propriété peut être exploitée dans le traitement des maladies caractérisées par une survie cellulaire anormale.

In Vivo

Vatalanib succinate has been used in a variety of in vivo studies. It has been used to study the effects of tyrosine kinase inhibitors on the growth and development of tumors, as well as the effects on angiogenesis. It has also been used to study the effects of VEGFR-2, PDGFR-β, and c-Kit on the growth and development of tumors.

In Vitro

Vatalanib succinate has been used in a variety of in vitro studies. It has been used to study the effects of tyrosine kinase inhibitors on the growth and development of cells, as well as the effects on angiogenesis. It has also been used to study the effects of VEGFR-2, PDGFR-β, and c-Kit on the growth and development of cells.

Mécanisme D'action

Target of Action

Vatalanib succinate, also known as PTK787, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). It has a high affinity for all known VEGFRs, including VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Mode of Action

This compound works by selectively inhibiting the tyrosine kinase domains of VEGFRs . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is often involved in signaling pathways that control cellular functions such as cell division, cell growth, and cell death . By inhibiting these enzymes, this compound can disrupt the signaling pathways, thereby inhibiting angiogenesis and contributing to the inhibition of tumor growth and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. This pathway plays a key role in angiogenesis. When VEGF binds to its receptor (VEGFR), it triggers a series of biochemical reactions that lead to the formation of new blood vessels . By inhibiting VEGFR, this compound disrupts this pathway, thereby inhibiting angiogenesis .

Pharmacokinetics

This compound is orally active, meaning it can be effective when taken by mouth . It has a rapid onset of absorption . The metabolism of this compound is mainly through oxidative metabolism, and it has a half-life of approximately 6 hours . Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of vatalanib, contributed mainly to the total systemic exposure .

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis, which can contribute to the inhibition of tumor growth and metastasis . In vitro studies have shown that this compound can inhibit the proliferation, migration, and survival of human umbilical vein endothelial cells (HUVECs), and in mouse models, it has been shown to inhibit the growth, vascularization, and metastasis of tumors expressing VEGFR .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and therefore the effectiveness of the drug . Additionally, the drug’s effectiveness can be influenced by the presence of other medications, as well as the patient’s overall health status .

Activité Biologique

Vatalanib succinate has been shown to have a variety of biological activities. It has been shown to inhibit the growth and development of tumors, as well as angiogenesis. It has also been shown to inhibit the proliferation of cancer cells, as well as their invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosine kinases, as well as the phosphorylation of tyrosine residues. It has also been shown to inhibit the activity of VEGFR-2, PDGFR-β, and c-Kit.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Vatalanib succinate in laboratory experiments has a number of advantages and limitations. The advantages include its potency, reversibility, and selectivity. However, the use of this compound in laboratory experiments also has a number of limitations. These include its potential toxicity, its limited solubility, and its instability in biological systems.

Orientations Futures

The use of Vatalanib succinate in scientific research has a number of potential future directions. These include further research into its mechanism of action, its effects on tumor growth and angiogenesis, and its potential use in combination therapies. Other potential future directions include research into its potential use in the treatment of other diseases, such as autoimmune disorders, and research into its potential use in the development of novel drug delivery systems. Additionally, further research into its safety and efficacy in clinical trials is needed in order to determine its potential for use in the treatment of cancer and other diseases.

Safety and Hazards

Vatalanib succinate is intended for research and development use by, or directly under the supervision of, a technically qualified individual . More detailed safety data can be found in the Safety Data Sheet .

Propriétés

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175445
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212142-18-2
Record name Vatalanib succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212142-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VATALANIB SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vatalanib succinate
Reactant of Route 2
Reactant of Route 2
Vatalanib succinate
Reactant of Route 3
Vatalanib succinate
Reactant of Route 4
Reactant of Route 4
Vatalanib succinate
Reactant of Route 5
Vatalanib succinate
Reactant of Route 6
Vatalanib succinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.